
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C13H12ClF3N2O2 and is commonly referred to as CFTR inhibitor. In
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the inhibition of the CFTR protein, which regulates the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, mutations in the CFTR gene result in the production of a defective protein that is unable to transport chloride ions properly. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein by increasing the stability of the protein and promoting its proper folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been extensively studied. In vitro studies have shown that this compound is a potent inhibitor of the CFTR protein, with an IC50 value of 0.3 μM. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, with an IC50 value of 2.5 μM. In vivo studies have shown that this compound is well-tolerated and has a low toxicity profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against the CFTR protein and its low toxicity profile. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide. One potential direction is the development of more potent CFTR inhibitors that can improve the function of the CFTR protein in individuals with cystic fibrosis. Additionally, this compound could be studied for its potential use in other diseases that involve ion transport across cell membranes. Further research could also focus on the development of more cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with oxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 6-chloro-1-hexanol to yield the final product.
Aplicaciones Científicas De Investigación
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the treatment of cystic fibrosis. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein, which is mutated in individuals with cystic fibrosis. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-10-6-7(12(14,15)16)5-9(18-10)11(19)17-8-1-3-20-4-2-8/h5-6,8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHZNCSFLAVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)
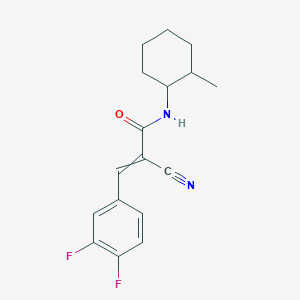
![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

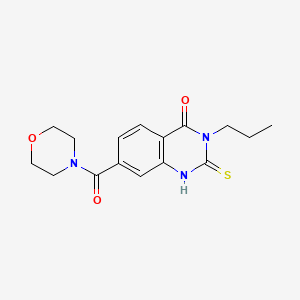
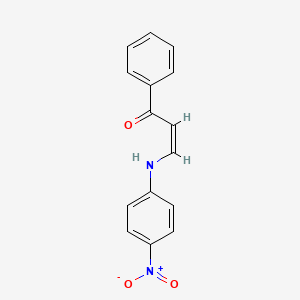
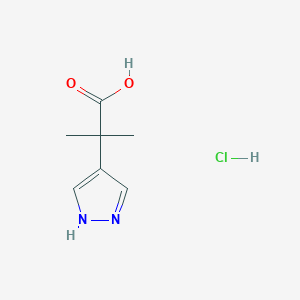
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
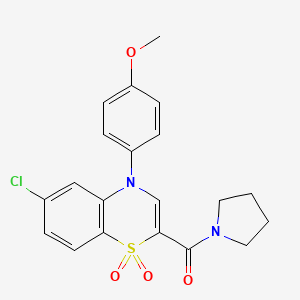


![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
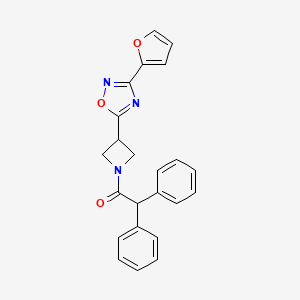
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)